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molecular formula C8H6BrNS B132511 1-(Bromomethyl)-4-isothiocyanatobenzene CAS No. 155863-32-4

1-(Bromomethyl)-4-isothiocyanatobenzene

Cat. No. B132511
M. Wt: 228.11 g/mol
InChI Key: NSQGUALFBVTBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973030B2

Procedure details

N-bromosuccinimide (6.26 g) (supplied from Tokyo Chemical Industry) and 1.13 g of 70% benzoyl peroxide (supplied from Aldrich) were added to a solution of 5.02 g of p-tolyl isothiocyanate (supplied from Tokyo Chemical Industry) in 100 mL of carbon tetrachloride, and stirred with heating reflux for 19 hours. The reaction suspension was filtrated and the filtrate was concentrated. The residue was applied onto the silica gel column and eluted with hexane, to yield 4.85 g of the title compound.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:27]1([CH3:36])[CH:32]=[CH:31][C:30]([N:33]=[C:34]=[S:35])=[CH:29][CH:28]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:36][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[C:34]=[S:35])=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
5.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=S)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The reaction suspension was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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